Product packaging for 1,1,3,3-Tetraphenyl-1,3-disiloxanediol(Cat. No.:CAS No. 1104-93-4)

1,1,3,3-Tetraphenyl-1,3-disiloxanediol

Cat. No.: B093259
CAS No.: 1104-93-4
M. Wt: 414.6 g/mol
InChI Key: MYZTUAOLAYIKSJ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyl-1,3-disiloxanediol is an organosilicon compound with the molecular formula C₂₄H₂₂O₃Si₂ . This high-purity chemical serves as a specialized building block (synthon) in organic and polymer chemistry. Its structure, featuring two silicon centers bonded to phenyl groups and terminated with hydroxyl groups connected by a disiloxane bridge (Si-O-Si), makes it a valuable precursor in synthesizing more complex siloxane-based architectures. Researchers may utilize this compound to develop novel silicone polymers, dendrimers, or hybrid materials, where the tetraphenyl substitution can impart significant changes to the thermal stability, crystallinity, and mechanical properties of the resulting product compared to their methyl-substituted analogues, such as Tetramethyl-1,3-disiloxanediol . Potential research applications also include its use as a chain modifier or cross-linking agent in polymer networks, and as a starting material for creating ligands for metal complexes, similar to the related compound 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane used in Karstedt's catalyst . The specific mechanistic pathways and full scope of its research applications are areas of ongoing investigation in materials science. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22O3Si2 B093259 1,1,3,3-Tetraphenyl-1,3-disiloxanediol CAS No. 1104-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZTUAOLAYIKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333751
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104-93-4
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
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Synthetic Methodologies and Mechanistic Elucidation of 1,1,3,3 Tetraphenyl 1,3 Disiloxanediol

Established Synthetic Pathways for 1,1,3,3-Tetraphenyl-1,3-disiloxanediol and its Derivatives

The formation of this compound can be approached through several distinct chemical strategies, ranging from classical hydrolytic processes to modern catalytic systems.

Hydrolytic Condensation Routes

The most conventional and widely employed method for synthesizing this compound is through the hydrolytic condensation of dichlorodiphenylsilane (B42835) (Ph₂SiCl₂). google.comresearchgate.net This process begins with the hydrolysis of the dichlorosilane (B8785471) precursor to form diphenylsilanediol (B146891) (Ph₂Si(OH)₂). google.comresearchgate.net This intermediate is often not isolated and undergoes subsequent condensation to yield the target disiloxanediol.

Hydrolysis: Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl

Condensation: 2Ph₂Si(OH)₂ → (HO)Ph₂SiOSiPh₂(OH) + H₂O

Dichlorodiphenylsilane is readily decomposed by water, a reaction that generates heat and corrosive hydrochloric acid. nih.gov The presence of basic impurities can catalyze and accelerate the condensation of the silanol (B1196071) groups. google.com To manage the reaction and improve the purity of the final product, specific procedures have been developed. One patented method involves the initial hydrolysis of dichlorodiphenylsilane in water, which causes the crude diol to precipitate as a solid. This solid is then separated, dissolved in acetone (B3395972), and neutralized with a bicarbonate solution to a pH between 5.5 and 6.8. This step is critical to prevent the formation of higher molecular weight siloxane polymers. Finally, the purified this compound is precipitated from the acetone solution by the addition of water. rsc.org

Deprotonation Strategies for Dianion Formation

The hydroxyl groups of this compound are acidic and can be deprotonated by strong bases to form the corresponding dianion, a disiloxanediolate. This dianion serves as a valuable nucleophilic building block for further chemical transformations, such as the synthesis of well-defined metallasiloxanes and complex polymeric structures.

The formation of the dilithium (B8592608) salt, Dilithium 1,1,3,3-tetraphenyldisiloxane-1,1-diolate (C₂₄H₂₀Li₂O₃Si₂), is a known transformation. chemspider.com While detailed synthetic protocols are proprietary or embedded in broader synthetic discussions, the formation of this dianion is achieved through the reaction of this compound with two equivalents of a strong lithium-based reagent. Organolithium compounds, such as n-butyllithium (n-BuLi), are typically employed for such deprotonation reactions.

The reaction proceeds as follows:

(HO)Ph₂SiOSiPh₂(OH) + 2 R-Li → (LiO)Ph₂SiOSiPh₂(OLi) + 2 R-H (where R-Li is a strong organolithium base)

This acid-base reaction is generally performed under anhydrous conditions in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the strong base and the resulting dianion by water. The successful formation of the dianion creates a powerful binucleophilic reagent for use in subsequent synthetic steps.

Catalytic Synthetic Approaches

Modern synthetic efforts have focused on developing more efficient and selective catalytic methods for the synthesis of disiloxanediols, including metal-free approaches that offer advantages in terms of cost and product purity. chemspider.com These methods often start from 1,3-dihydrido-disiloxanes rather than chlorosilanes.

Base-Catalyzed Hydrolysis: A notable metal-free approach is the base-catalyzed oxidative hydrolysis of tetra-aryl 1,3-dihydrido-disiloxanes. Research has shown that cesium carbonate (Cs₂CO₃) is a particularly effective catalyst for this transformation, affording high yields of the corresponding 1,3-disiloxanediol. chemspider.comnih.gov In a typical procedure, the dihydrido-disiloxane is treated with an oxidant like aqueous hydrogen peroxide in the presence of a catalytic amount of cesium carbonate. google.com

Organocatalytic Hydrolysis: Another innovative metal-free strategy involves organocatalysis. The use of 2,2,2-trifluoroacetophenone (B138007) (BzCF₃) as an organocatalyst under basic conditions (pH 11.0) with hydrogen peroxide has been demonstrated to quantitatively convert 1,3-dihydrido-disiloxanes to 1,3-disiloxanediols. chemspider.comnist.gov This method is highly efficient, requiring very low catalyst loadings (as low as 0.01 mol %) to achieve high yields, often without the need for further purification. chemspider.comnih.gov The reaction is believed to proceed via the in-situ formation of a highly active oxidizing species. chemspider.com

Table 1: Comparison of Catalytic Hydrolysis Methods for Disiloxane (B77578) Synthesis

Catalyst SystemPrecursorKey ReagentsTypical ConditionsYieldReference
Cesium Carbonate (Cs₂CO₃)Tetra-aryl 1,3-dihydrido-disiloxaneH₂O₂THF, Room TempHigh chemspider.comnih.gov
2,2,2-Trifluoroacetophenone (BzCF₃)1,3-Dihydrido-disiloxaneH₂O₂, Base (pH 11.0)THF, Room TempQuantitative chemspider.comnist.gov

Investigation of Reaction Mechanisms in Disiloxanediol Synthesis

The synthesis of disiloxanediols via hydrolytic routes involves a condensation mechanism that is highly dependent on the pH of the reaction medium. The formation of the siloxane (Si-O-Si) bridge is the key step.

In acidic media , the mechanism is initiated by the protonation of a hydroxyl group on a silanol molecule. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a neutral hydroxyl group from a second silanol molecule. This is followed by the elimination of a water molecule to form the siloxane bond.

In alkaline media , the mechanism involves the deprotonation of a silanol to form a nucleophilic silanolate anion (Si-O⁻). This potent nucleophile then attacks the silicon atom of a neutral silanol molecule. The reaction proceeds via a substitution nucleophilic bimolecular-type mechanism at the silicon center (Sₙ2-Si), often involving a pentacoordinate silicon intermediate or transition state, to form the disiloxane and release a hydroxide (B78521) ion.

A concerted reaction mechanism has also been proposed, wherein one silanol molecule acts as a proton donor to a neighboring silanol while the Si-O-Si bond is concurrently being formed.

For the organocatalytic hydrolysis of dihydrido-disiloxanes using 2,2,2-trifluoroacetophenone (BzCF₃), the mechanism relies on the catalyst's ability to activate an oxidant like hydrogen peroxide, generating a more potent oxidizing species in situ which then facilitates the conversion of the Si-H bonds to Si-OH groups. chemspider.com

Control and Influence of Reaction Conditions on Product Purity and Yield

The successful synthesis of this compound with high purity and yield necessitates strict control over various reaction conditions. The propensity of silanols to undergo further condensation to form longer polysiloxane chains is the primary challenge that must be managed.

pH Control: The pH of the reaction medium is arguably the most critical factor. Both strongly acidic and strongly basic conditions can accelerate the condensation reaction, leading to the formation of undesirable higher molecular weight polymers. google.com As demonstrated in hydrolytic routes, careful neutralization of the hydrochloric acid byproduct to a slightly acidic or near-neutral pH (e.g., 5.5 to 6.8) is essential to stop the condensation at the disiloxanediol stage and isolate the desired product in high purity. rsc.org

Temperature: Hydrolysis reactions of chlorosilanes are often exothermic. Conducting the reaction at low temperatures (e.g., below 30 °C) helps to control the reaction rate and minimize side reactions.

Reactant Addition and Agitation: In the hydrolysis of dichlorodiphenylsilane, the rate of addition of the chlorosilane to water and the efficiency of mixing (agitation) are crucial. A slow addition rate and vigorous stirring ensure localized concentrations are minimized, which helps to prevent the formation of high molecular weight products. rsc.org

Solvent Choice: The choice of solvent plays a significant role. In the purification step of the hydrolytic method, acetone is used as a solvent for both the crude diphenylsilanediol and the neutralizing agent, allowing for the removal of inorganic salts by filtration before the final product is precipitated. rsc.org In catalytic reactions, solvents like THF are used to ensure the homogeneity of the reaction mixture. google.com

Catalyst Loading: In catalytic syntheses, the amount of catalyst must be optimized. For the organocatalytic hydrolysis using BzCF₃, it has been shown that catalyst loadings can be reduced to as low as 0.01 mol% while still achieving quantitative yields, highlighting the efficiency of the catalytic cycle. chemspider.comnist.gov

Table 2: Influence of Reaction Parameters on Synthesis Outcome

ParameterInfluence on Purity and YieldOptimal Conditions/Strategy
pH Controls the rate of condensation; extremes promote polymer formation.Neutralization to pH 5.5-6.8 for hydrolytic routes; controlled basic pH for catalytic routes. rsc.org
Temperature Affects reaction rate and side reactions.Low temperatures (e.g., < 30 °C) for hydrolysis of chlorosilanes.
Addition Rate Fast addition can lead to high molecular weight byproducts.Slow, controlled addition of precursor (e.g., Ph₂SiCl₂). rsc.org
Solvent Affects solubility, reaction homogeneity, and purification.Acetone for purification; THF for catalytic reactions. google.comrsc.org
Catalyst Loading Impacts reaction rate and cost-effectiveness.Optimized to low levels (e.g., 0.01-5 mol%) for high efficiency. chemspider.com

Advanced Structural Characterization and Solid State Architecture of 1,1,3,3 Tetraphenyl 1,3 Disiloxanediol

Single-Crystal X-ray Diffraction Analysis of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol Structures

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, this technique has revealed a complex and elegant solid-state architecture. The compound crystallizes in the triclinic space group P-1. rsc.org A notable feature of its crystal structure is the presence of three independent molecules within the asymmetric unit, indicating subtle differences in their conformations and packing environments. rsc.org

The conformation of a disiloxane (B77578) is largely defined by the torsion angles around the Si-O-Si linkage. In the crystalline phase of this compound, the three independent molecules exhibit distinct geometries, particularly in the angle of the central siloxane bond. rsc.org The Si-O-Si angles have been determined to be 147.8(3)°, 157.0(3)°, and 162.5(3)°. rsc.org This variation highlights the conformational flexibility of the disiloxane backbone, which can be influenced by the steric demands of the bulky phenyl substituents and the specific intermolecular interactions present in the crystal lattice. While the terms gauche and anti are more commonly applied to describe conformations around single bonds in carbon chains, the varied Si-O-Si angles in this structure reflect a range of bent conformations rather than a single, rigid arrangement.

The dominant intermolecular force directing the crystal packing of this compound is hydrogen bonding. The hydroxyl groups (Si-OH) on each silicon atom act as both hydrogen bond donors and acceptors. X-ray analysis reveals that the molecules are linked together through a robust network of intermolecular O-H···O hydrogen bonds. rsc.org Specifically, each oxygen atom of the silanol (B1196071) groups is involved in one donor and one acceptor hydrogen bond. rsc.org This efficient and directional bonding is the primary driver for the formation of the higher-order supramolecular structures observed in the crystal.

The intricate network of hydrogen bonds results in a well-defined supramolecular assembly. The individual molecules of this compound connect to form infinite helical chains that propagate parallel to the researchgate.net crystallographic direction. rsc.org This arrangement can be described as a columnar or helical array. Such motifs are common in other disiloxanediols, which are known to form columnar structures with diameters determined by the substituents on the silicon atoms. nih.gov In this case, the bulky phenyl groups adorn the exterior of the hydrogen-bonded helical core, leading to a robust and highly ordered three-dimensional architecture. This self-assembly into well-defined motifs makes the compound a valuable synthon for crystal engineering and the design of novel organosilicon materials. rsc.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to X-ray diffraction, offering insight into the structure and bonding of the molecule in various states.

While specific, experimentally derived high-resolution NMR data for this compound were not found in a comprehensive search of scientific literature, the expected spectral characteristics can be described based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show two main groups of signals. A complex multiplet in the aromatic region (typically ~7.0-8.0 ppm) would correspond to the protons of the four phenyl rings. A second, broader signal would be expected for the hydroxyl (Si-OH) protons. The chemical shift of the OH proton can vary depending on the solvent, concentration, and temperature due to differences in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the distinct carbon environments in the phenyl groups. Typically, four signals are expected for the phenyl carbons: one for the ipso-carbon (the carbon directly attached to the silicon atom), and three others for the ortho, meta, and para carbons. The chemical shifts would fall in the characteristic aromatic region (~125-135 ppm).

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance would be anticipated for the two equivalent silicon atoms in the this compound molecule. The chemical shift for silicon atoms in similar diphenylsilanediol (B146891) environments provides a reference for the expected value.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~7.0 - 8.0Phenyl protons (C₆H₅)
¹HVariableHydroxyl protons (Si-OH)
¹³C~125 - 135Phenyl carbons (C₆H₅)
²⁹Si-Silicon atoms (O-Si-Ph₂)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While a specific data table of absorption bands from published literature could not be sourced, the key vibrational modes for this compound can be assigned based on its known structure. An FTIR spectrum of the compound has been recorded using a KBr wafer technique.

The spectrum is expected to be dominated by the following characteristic absorption bands:

O-H Stretching: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (O-H) groups involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several medium to sharp bands in the 1400-1600 cm⁻¹ region.

Si-O-Si Stretching: The asymmetric stretching of the Si-O-Si backbone is a very strong and characteristic absorption for siloxanes, typically appearing in the range of 1000-1100 cm⁻¹.

Si-Ph Stretching: The stretching vibration of the silicon-phenyl bond is expected to be observed in the fingerprint region.

O-H Bending: The bending vibration of the O-H group is typically found in the 850-950 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch> 3000Weak to Medium
Aromatic C=C stretch1400 - 1600Medium, Sharp
Asymmetric Si-O-Si stretch1000 - 1100Very Strong
O-H bend850 - 950Medium

Mass Spectrometry for Oligomeric Species Identification

Mass spectrometry serves as a critical tool for the identification of oligomeric species that form during the synthesis or condensation of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly effective for analyzing these larger molecules. umass.edunih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation, making it well-suited for studying siloxanols. nih.gov

Research involving the condensation of diphenylsilanediol has successfully utilized High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) with ESI to separate and identify the resulting oligomers. researchgate.net In these studies, this compound is identified as the linear dimeric species. Further condensation leads to the formation of higher-order linear oligomers. researchgate.net The analysis of fragmentation patterns in MS/MS provides definitive structural information, confirming the linear arrangement of the siloxane backbone and the presence of terminal hydroxyl groups. researchgate.net

The general formula for calculating the mass of a polymer n-mer in MALDI-TOF MS is given by: Mn-mer = n(MRU) + MEG1 + MEG2 + Mion where 'n' is the degree of polymerization, MRU is the mass of the repeating unit, MEG1 and MEG2 are the masses of the end groups, and Mion is the mass of the ionizing cation (e.g., H+, Na+, K+). sigmaaldrich.com

The identification of these oligomers is crucial for understanding polymerization mechanisms and for controlling the synthesis of polysiloxanes with desired properties.

Oligomeric SpeciesCommon NameDegree of Polymerization (n)Chemical FormulaMolecular Weight (g/mol)
Linear DimerThis compound2C24H22O3Si2414.60
Linear Trimer1,1,3,3,5,5-Hexaphenyl-1,5-trisiloxanediol3C36H32O4Si3613.0
Linear Tetramer1,1,3,3,5,5,7,7-Octaphenyl-1,7-tetrasiloxanediol4C48H42O5Si4811.4

Theoretical and Computational Studies on Molecular and Electronic Structure

Computational studies on related disiloxane molecules reveal that the Si-O-Si bond angle is a critical parameter influencing the electronic structure. arizona.eduresearchgate.net Unlike the C-O-C bond in ethers, the Si-O-Si bond is significantly more flexible and can adopt a wide range of angles, which has a pronounced effect on the bond overlap populations. arizona.edu Ab initio molecular orbital calculations have shown that the Si-O bond length and the Si-O-Si angle are correlated; as the angle increases, the Si-O bond tends to shorten, indicating a strengthening of the bond. arizona.edu

The electronic structure of aryl-substituted silanes and siloxanes is a subject of considerable interest. elsevierpure.comresearchgate.net The phenyl groups in this compound influence the electron density distribution across the molecule. DFT calculations can be used to model this, providing information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and electronic properties. nih.gov The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular dynamics (MD) simulations on high-phenyl polysiloxanes have shown that attractions between adjacent phenyl groups strengthen both intra- and inter-molecular interactions, which in turn determines the conformational characteristics and thermodynamic properties of these materials. mdpi.com These theoretical approaches are essential for rationalizing experimental observations and for the predictive design of new siloxane-based materials.

Computational MethodFocus of StudyKey Findings for Related Siloxane Systems
Ab initio Molecular Orbital TheorySi-O-Si bond angle and Si-O bond length correlationDemonstrates a non-linear relationship where the Si-O bond overlap population increases with an increasing Si-O-Si angle, suggesting bond strengthening. arizona.eduresearchgate.net
Density Functional Theory (DFT)Molecular geometry, electronic properties (HOMO/LUMO), vibrational spectraUsed to predict stable conformations, electronic transitions, and reactive sites on the molecular surface through analysis of the electrostatic potential. biointerfaceresearch.comnih.gov
Time-Dependent DFT (TD-DFT)UV-Visible spectra and electronic transitionsCalculates excited states to predict UV-Vis absorption spectra, identifying transitions like π → π* associated with the phenyl rings. nih.gov
Molecular Dynamics (MD)Conformational analysis and intermolecular interactionsReveals the influence of phenyl groups on chain flexibility and packing, highlighting the role of π-π stacking interactions in the solid state. mdpi.com

Coordination Chemistry and Metallasiloxane Complexes Derived from 1,1,3,3 Tetraphenyl 1,3 Disiloxanediol

Ligand Properties of the 1,1,3,3-Tetraphenyl-1,3-disiloxanediolate Dianion

The dianion [(Ph₂SiO)₂O]²⁻, derived from the deprotonation of 1,1,3,3-tetraphenyl-1,3-disiloxanediol, is a versatile ligand in coordination chemistry. academie-sciences.fr Its utility stems from its ability to chelate to metal centers, forming stable ring structures. The presence of the flexible Si-O-Si backbone and the four phenyl groups influences the steric and electronic properties of the resulting metal complexes. This ligand has proven particularly effective in forming complexes with a variety of metals, including alkali metals, early transition metals, and lanthanides. academie-sciences.fr

Synthesis and Structural Characterization of Metal-Disiloxanediolate Complexes

The synthesis of metal-disiloxanediolate complexes typically involves the reaction of this compound with a suitable metal precursor, often in the presence of a base to facilitate the deprotonation of the diol. The resulting complexes exhibit a wide range of structural motifs, which are influenced by the nature of the metal ion, its coordination preferences, and the reaction conditions.

The coordination chemistry of the 1,1,3,3-tetraphenyl-1,3-disiloxanediolate dianion with lanthanide ions has led to the formation of unique structural archetypes, namely "inorganic metallocenes" and "metallacrowns". academie-sciences.fr The size of the lanthanide ion plays a crucial role in determining the final architecture.

Smaller ions like Scandium (Sc³⁺) and Yttrium (Y³⁺) tend to form "metallacrown" structures. In these complexes, the metal ion is situated in the center of a 12-membered Si₄O₆Li₂ inorganic ring system, which is formed by two lithium disiloxanediolate units. academie-sciences.fr

In contrast, larger lanthanide ions such as Praseodymium (Pr³⁺) and Samarium (Sm³⁺) are too large to fit into the center of this 12-membered ring. academie-sciences.fr This size mismatch leads to their significant displacement from the ring's plane, resulting in the formation of bis(disiloxanediolate) complexes that have been termed "inorganic lanthanide metallocenes". academie-sciences.fr These structures share similarities with bent metallocenes containing pentamethylcyclopentadienyl ligands. academie-sciences.fr An example of such a complex is [{(Ph₂SiO)₂O}₂{Li(THF)₂}₂]PrN(SiMe₃)₂, where the Pr³⁺ ion is coordinated out-of-plane to the Si₄O₆Li₂ ring system. academie-sciences.fr Trinuclear complexes of divalent lanthanides, such as Europium(II) and Ytterbium(II), with the formula [Ln₃{(Ph₂SiO)₂O}₃(THF)₆], have also been synthesized and characterized. nih.gov

The 1,1,3,3-tetraphenyl-1,3-disiloxanediolate ligand has also been employed in the synthesis of transition metal complexes. For instance, the reaction of a sodium salt of the dianion with titanium tetrachloride (TiCl₄) in tetrahydrofuran (B95107) (THF) yields the titanacyclotetrasiloxane derivative [Ph₂Si(OSiPh₂O)₂]TiCl₂(THF)₂, which features an octahedrally coordinated titanium atom. researchgate.net

Similarly, complexes with iron have been prepared. The reaction with iron(III) chloride (FeCl₃) can lead to the formation of an anionic spirocyclic iron(III) complex, [Na(DME)₃][{Ph₂Si(OSiPh₂O)₂}₂Fe]. researchgate.net Another iron(III) complex, the anionic ferracyclotetrasiloxane [Li(DME)₃][Ph₂Si(OSiPh₂O)₂FeCl₂], can be synthesized by deprotonating 1,1,3,3,5,5-hexaphenyl-1,3,5-trisiloxanediol with n-butyllithium followed by a reaction with FeCl₃. researchgate.net

Complexes of the 1,1,3,3-tetraphenyl-1,3-disiloxanediolate dianion with main group metals have also been reported. The reaction of this compound with an excess of metallic sodium in THF produces the sodium-hexaphenyltrisiloxandiolate reagent [Ph₂Si(OSiPh₂O)₂]₂Na₄(THF)₄. researchgate.net This sodium salt serves as a useful precursor for the synthesis of other transition metal complexes. researchgate.net Lithium-containing disiloxanediolate units are integral to the formation of the "inorganic metallocene" and "metallacrown" structures observed with lanthanide metals. academie-sciences.fr While the provided search results focus heavily on lanthanides, transition metals, sodium, and lithium, the broader field of metallasiloxanes includes a wide variety of main group elements.

Structural Diversity in Metallasiloxane Ring Systems and Clusters

The flexible nature of the Si-O-Si linkage in the 1,1,3,3-tetraphenyl-1,3-disiloxanediolate ligand allows for the formation of a variety of ring systems and clusters upon coordination to metal centers.

A common structural motif observed in complexes derived from siloxanediols is the eight-membered MSi₃O₄ ring. researchgate.net This ring system is present in the sodium-hexaphenyltrisiloxandiolate reagent [Ph₂Si(OSiPh₂O)₂]₂Na₄(diglyme)₂, as well as in the titanium and iron complexes derived from it. researchgate.net The formation of these rings demonstrates the tendency of the siloxanediolate ligand to form stable, cyclic structures with metal ions. While Ga₂O₂ monolayers have been investigated for their electronic properties, their direct synthesis from this compound is not explicitly detailed in the provided search results. rsc.org

Heterobimetallic and Multinuclear Siloxanediolate Clusters

The coordination chemistry of this compound extends to the formation of complex heterobimetallic and multinuclear clusters. These structures often incorporate alkali metals, such as lithium and sodium, which can be attributed to the use of alkali metal salts of the disiloxanediol in their synthesis.

A notable example is the reaction of samarium(II) diiodide with the in situ prepared disodium-1,1,3,3-tetraphenyl-1,3-disiloxanediolate. This reaction yields an unusual heterobimetallic samarium(III) disiloxanediolate cluster. X-ray crystallography of this cluster revealed a complex structure featuring a polycyclic inorganic ring system. In this arrangement, the samarium atom is chelated by three [(Ph₂SiO)₂O]²⁻ ligands and is also part of a SmNa₃O₄ heterocubane cage.

Furthermore, the reaction of niobium or tantalum pentachloride with three equivalents of dilithium (B8592608) tetraphenyldisiloxanediolate results in the formation of lithium-bridged metallasiloxane complexes. These complexes can be represented by the general formula [M{O(SiPh₂)₂O}₃]-µ-[Li(L)₂], where M is Nb or Ta, and L is a coordinating solvent molecule like pyridine.

In addition to these, reactions with other transition metals have been explored. For instance, the reaction of the trisiloxanediolate, derived from this compound, with titanium tetrachloride in THF produces a titanacyclotetrasiloxane derivative, [Ph₂Si(OSiPh₂O)₂]TiCl₂(THF)₂. In this complex, the titanium center adopts an octahedral coordination geometry. A similar reaction with iron(III) chloride in THF leads to the formation of an anionic spirocyclic iron(III) complex, [Na(DME)₃][{Ph₂Si(OSiPh₂O)₂}₂Fe].

Table 1: Examples of Heterobimetallic and Multinuclear Clusters Derived from this compound

Metal CombinationCluster FormulaKey Structural Features
Samarium/Sodium[Me₃SiO{μ-Na(THF)}₃Sm{μ-(Ph₂SiO)₂O}₃Na(THF)]SmNa₃O₄ heterocubane cage
Niobium/Lithium[Nb{O(SiPh₂)₂O}₃]-µ-[Li(pyridine)₂]Lithium-bridged metallasiloxane
Tantalum/Lithium[Ta{O(SiPh₂)₂O}₃]-µ-[Li(pyridine)₂]Lithium-bridged metallasiloxane
Titanium[Ph₂Si(OSiPh₂O)₂]TiCl₂(THF)₂Titanacyclotetrasiloxane with octahedral Ti
Iron/Sodium[Na(DME)₃][{Ph₂Si(OSiPh₂O)₂}₂Fe]Anionic spirocyclic iron(III) complex

Reactivity and Transformations of Siloxanediolate Ligands in Coordination Chemistry

The reactivity of the 1,1,3,3-tetraphenyl-1,3-disiloxanediolate ligand within a coordination complex is a critical aspect of its chemistry, influencing the stability and potential applications of the resulting metallasiloxane. The transformations of this ligand are primarily centered around the cleavage of the siloxane (Si-O-Si) and metallasiloxane (Si-O-M) bonds.

The hydrolytic stability of the Si-O-M bond in these complexes is significantly influenced by the nature of the metal center. Studies on related systems have shown that the stability of this bond generally decreases in the order Al > Zr > Ti. This suggests that complexes of this compound with aluminum would exhibit greater resistance to hydrolysis compared to their zirconium and titanium counterparts. The hydrolysis of the Si-O-M bond can lead to the degradation of the heterometallic structure and the separation of the metal-oxo and silicon-oxo components, which can impact the homogeneity of materials derived from these complexes. For instance, it has been observed that at a 1:1 molar ratio of water to the complex, Si-O-Al bonds can be completely hydrolyzed within an hour, whereas only about 70% of Si-O-Zr and 30% of Si-O-Ti bonds are cleaved under the same conditions. In contrast, spirocyclic titanosiloxanes have demonstrated a high degree of hydrolytic stability of their Si-O-Ti bonds.

The cleavage of the Si-O-Si bond within the disiloxanediolate ligand itself is another important transformation. This process can be influenced by several factors, including the presence of neighboring functional groups that can catalyze the reaction. Acid-catalyzed hydrolysis is a well-understood mechanism for the cleavage of siloxane bonds. Theoretical studies have indicated that the protonation of the siloxane oxygen is a key factor in reducing the energy barrier for this reaction. The presence of water or other protic species in the coordination sphere can facilitate this process.

While the primary focus has been on the cleavage of the siloxane framework, the reactivity of the phenyl substituents on the silicon atoms is less explored in the context of these coordinated ligands. Generally, the silicon-phenyl bond is robust. However, under certain conditions, such as in the presence of strong electrophiles or under harsh thermal treatment, reactions involving the phenyl groups could potentially occur, though specific examples for 1,1,3,3-tetraphenyl-1,3-disiloxanediolate complexes are not extensively documented.

Polymerization and Oligomerization Phenomena Involving 1,1,3,3 Tetraphenyl 1,3 Disiloxanediol

Polycondensation Reactions of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol

Polycondensation is the primary method for polymerizing this compound. This process involves the reaction of the hydroxyl groups on the siloxanediol monomers with each other or with other co-monomers, leading to the formation of siloxane bonds (-Si-O-Si-) and the elimination of a small molecule, typically water.

The self-condensation of this compound under appropriate conditions can yield linear polyphenylsiloxanes. The reaction is typically catalyzed by acids or bases. The bulky phenyl groups along the polymer backbone impart significant thermal stability and rigidity to the resulting polymer.

The structure of the resulting polysiloxane can be controlled by the reaction conditions. For instance, the use of monofunctional silanes as chain stoppers can regulate the molecular weight of the linear polymers. Branched polysiloxanes can be synthesized by introducing trifunctional or tetrafunctional silane (B1218182) co-monomers into the polymerization reaction with this compound. The degree of branching can be tailored by adjusting the stoichiometric ratio of the monomers.

Monomer/Co-monomerResulting Polymer ArchitectureKey Properties
This compound (self-condensation)Linear PolyphenylsiloxaneHigh thermal stability, rigidity
This compound + Monofunctional SilaneLinear Polyphenylsiloxane (controlled molecular weight)Controlled viscosity and processing characteristics
This compound + Trifunctional/Tetrafunctional SilaneBranched PolyphenylsiloxaneModified solubility, potential for cross-linking

This compound is a crucial building block for the synthesis of well-defined, three-dimensional oligosilsesquioxanes, particularly those with ladder and cage structures. These materials are of significant interest due to their high thermal stability, dielectric properties, and potential applications in nanotechnology and materials science.

The synthesis of ladder oligosilsesquioxanes often involves the stereocontrolled condensation of this compound with other silicon-containing monomers, such as tetrachlorosilane (B154696) or organotrichlorosilanes. These reactions can lead to the formation of double-stranded polymer chains, resembling a ladder. The specific stereochemistry of the starting disiloxanediol can influence the structure of the resulting ladder polymer. researchgate.net

Cage compounds, such as polyhedral oligomeric silsesquioxanes (POSS), can also be synthesized using this compound. These reactions typically involve the controlled hydrolysis and condensation of the disiloxanediol, sometimes in the presence of a template or a catalyst that directs the formation of a specific cage architecture. researchgate.net The resulting cage molecules have a well-defined structure with an inorganic silica-like core and organic phenyl groups on the exterior.

Reactant(s)Product TypeStructural Feature
This compound + Dichlorosilane (B8785471)Linear PolysiloxaneSingle polymer chain
This compound + TrichlorosilaneBranched PolysiloxaneCross-linked network
This compound + TetrachlorosilaneLadder or Cage SilsesquioxaneDouble-stranded or polyhedral structure

Factors Influencing Oligomeric Product Distribution in Catalyzed Polycondensations

The distribution of oligomeric products in the catalyzed polycondensation of this compound is influenced by several key factors:

Catalyst Type: Both acid and base catalysts can be used, and their nature significantly affects the reaction kinetics and the final product distribution. For example, certain catalysts may favor the formation of cyclic oligomers over linear chains.

Monomer Concentration: Higher monomer concentrations generally favor the formation of higher molecular weight polymers, while lower concentrations can lead to an increased proportion of cyclic oligomers due to intramolecular cyclization reactions.

Solvent: The choice of solvent can influence the solubility of the growing polymer chains and the catalyst, thereby affecting the reaction rate and the equilibrium between linear and cyclic species. Solvents that form azeotropic mixtures with water can be used to drive the condensation reaction forward. researchgate.net

Temperature: The reaction temperature affects the rates of both the polymerization and depolymerization reactions. Higher temperatures can sometimes lead to the formation of more thermodynamically stable cyclic oligomers.

Reaction Time: The distribution of oligomers can change over the course of the reaction as thermodynamic equilibrium is approached.

Strategies for Controlled Polymerization and Formation of Defined Siloxane Architectures

Achieving control over the polymerization of this compound is crucial for synthesizing materials with specific properties. Several strategies are employed to control the molecular weight, polydispersity, and architecture of the resulting polysiloxanes:

Step-wise Synthesis: This approach involves the sequential addition of monomers to a growing polymer chain, allowing for the precise control of the polymer's structure. This is particularly important for the synthesis of well-defined block copolymers.

Use of Protecting Groups: Temporarily blocking one or more of the reactive hydroxyl groups on the monomer can prevent uncontrolled polymerization and allow for selective reactions to occur.

Controlled Catalyst Addition: The slow and controlled addition of a catalyst can help to manage the rate of polymerization and prevent the formation of undesired side products.

Template-Assisted Polymerization: In the synthesis of specific architectures like cage compounds, a template molecule can be used to direct the self-assembly of the siloxane monomers into the desired structure.

Characterization Techniques for Polymeric and Oligomeric Products

A variety of analytical techniques are used to characterize the polymeric and oligomeric products derived from this compound:

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for elucidating the chemical structure of the polymers and oligomers, including the end groups and the degree of branching.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material, such as the characteristic Si-O-Si stretching vibrations of the siloxane backbone and the O-H stretching of any remaining hydroxyl groups.

X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure of the materials. This is particularly useful for characterizing the highly ordered structures of ladder and cage silsesquioxanes. researchgate.netbohrium.com

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC)Molecular weight, molecular weight distribution
Nuclear Magnetic Resonance (NMR)Chemical structure, end-group analysis, degree of branching
Fourier-Transform Infrared (FTIR)Functional groups, confirmation of polymerization
X-ray Diffraction (XRD)Crystalline structure, morphology

Applications in Advanced Materials Science and Heterogeneous Catalysis

Precursors for the Synthesis of Metal Oxides and Silicates

While organosilicon compounds are fundamental precursors in the synthesis of silica-based materials, the direct application of 1,1,3,3-tetraphenyl-1,3-disiloxanediol as a primary precursor for the synthesis of bulk metal oxides and silicates is not extensively documented in scientific literature. The synthesis of these materials typically involves the hydrolysis and condensation of more reactive and economically viable silicon precursors, such as tetraethoxysilane (TEOS).

However, the foundational chemistry of siloxanes, which involves the formation of Si-O-Si linkages, is central to the structure of silicates. In principle, the silanol (B1196071) groups (-Si-OH) of this compound can undergo condensation reactions with metal alkoxides or other reactive metal species. Such reactions would lead to the incorporation of the tetraphenyldisiloxane (B14671618) unit into a larger metal-silicate network. The bulky phenyl groups would likely introduce significant steric hindrance, influencing the final structure and porosity of the resulting material. This could potentially be exploited to create materials with tailored pore sizes or specific surface properties, though detailed research in this area is limited.

Role as Molecular Models for Silica-Supported Heterogeneous Catalysts

Silica (B1680970) (SiO₂) is a widely used support material for heterogeneous catalysts due to its high surface area, thermal stability, and chemical inertness. The surface of silica is populated with various types of silanol groups (Si-OH), which can act as anchoring sites for catalytically active metal species. Understanding the interactions between the metal centers and these surface silanols is crucial for designing efficient catalysts.

In this context, this compound can serve as a valuable molecular model for the silica surface. Its well-defined structure, with two vicinal silanol groups, mimics a small section of the silica surface, allowing for detailed spectroscopic and structural studies of its interactions with metal complexes in a homogeneous phase. By studying the coordination chemistry of metal precursors with this disiloxanediol, researchers can gain insights into the grafting mechanisms and the nature of the active sites on actual silica-supported catalysts. The phenyl groups, while not present on a typical silica surface, provide solubility in organic solvents, facilitating these model studies. However, direct and extensive research reports detailing the use of this compound specifically for this purpose are not abundant in the current body of scientific literature.

Intermediates in Sol-Gel Processing for Organic-Inorganic Hybrid Materials

The sol-gel process is a versatile method for producing a wide range of materials, including glasses, ceramics, and organic-inorganic hybrid materials, at mild conditions. This process involves the hydrolysis of molecular precursors (typically metal alkoxides) to form a colloidal suspension (sol), which then undergoes condensation to form a continuous solid network (gel).

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). This compound, with its combination of organic phenyl groups and inorganic siloxane backbone, is a potential candidate for incorporation into such hybrid materials through the sol-gel process. The silanol groups can co-condense with other silicon or metal alkoxides, such as TEOS, effectively integrating the tetraphenyldisiloxane unit into the resulting inorganic network.

The incorporation of this bulky, hydrophobic moiety is expected to significantly modify the properties of the final hybrid material, potentially enhancing its thermal stability, altering its refractive index, or improving its compatibility with organic polymers. While the concept is chemically sound, specific and detailed research focusing on the role of this compound as an intermediate in sol-gel processing for organic-inorganic hybrid materials is not yet a prominent area of investigation.

Catalytic Activity of this compound Derivatives and Complexes

A significant area of application for derivatives and metal complexes of disiloxanes lies in the field of catalysis. While this compound itself is not typically a catalyst, its derivatives and the complexes it can form with various metals have shown notable catalytic activity, particularly in hydrosilylation reactions.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C, C≡C), is a fundamentally important reaction in silicone chemistry and organic synthesis. Platinum complexes are highly effective catalysts for this reaction. Research has shown that platinum complexes with disiloxane-based ligands, which are structurally related to this compound, can exhibit high catalytic activity and selectivity. For instance, platinum(0) complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) are well-known as Karstedt's catalyst, a highly active hydrosilylation catalyst. mdpi.com

Furthermore, disiloxanes functionalized with coordinating groups can act as ligands for various transition metals, leading to catalytically active complexes. For example, disiloxanes bearing pyridyl or isocyanide functionalities have been used to prepare platinum(IV) and iron(III) complexes. These complexes have been tested as catalysts in model hydrosilylation reactions, demonstrating good conversion and selectivity. lew.ro Some of these catalysts have also shown potential for recyclability, a key advantage in sustainable chemistry. lew.ro

The table below summarizes the catalytic performance of some disiloxane-based metal complexes in a model hydrosilylation reaction.

Catalyst TypeMetal CenterConversion (%)Selectivity (%)Recyclability
Molecular ComplexPt(IV)75-10087-93Some
Molecular ComplexFe(III)75-10087-93Not specified
Silica-supported ComplexPt/PdHighHighYes

Data is based on a model hydrosilylation reaction between 1,3-divinyl tetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane. lew.ro

In addition to metal-based catalysis, certain disiloxanediol derivatives have been investigated as organocatalysts. A series of structurally varied 1,3-disiloxanediols have been synthesized and demonstrated as a new class of anion-binding catalysts. nih.gov These molecules can self-associate through hydrogen bonding and exhibit strong anion-binding capabilities, which is the basis for their organocatalytic activity. nih.gov

Future Research Directions and Emerging Paradigms in 1,1,3,3 Tetraphenyl 1,3 Disiloxanediol Chemistry

Exploration of Novel Functionalization and Derivatization Strategies

Future research will likely focus on expanding the synthetic toolbox for the functionalization and derivatization of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol. The reactive silanol (B1196071) (Si-OH) groups are prime targets for a variety of chemical transformations, opening avenues for the creation of novel molecules with tailored properties.

One promising direction is the development of selective and efficient methods for asymmetric functionalization, yielding chiral derivatives. These could find applications in stereoselective catalysis or as chiral building blocks for more complex structures. Furthermore, leveraging the silanol groups as directing groups in C-H activation reactions on the phenyl rings could enable the introduction of a wide array of functional groups, a strategy that has been successfully employed for other phenolic compounds.

The exploration of controlled condensation reactions to form well-defined linear or cyclic oligomers and polymers remains a significant area of interest. Traditional polycondensation often leads to a broad distribution of molecular weights. Future strategies may involve stepwise approaches or the use of novel catalysts to achieve greater control over the final polymer architecture. The Piers-Rubinsztajn reaction, which utilizes a borane (B79455) catalyst for the reaction of hydrosilanes with alkoxysilanes, offers a potential pathway for the synthesis of precisely structured polysiloxanes and could be adapted for reactions involving this compound.

Derivatization StrategyPotential Functional GroupsPotential Applications
Asymmetric FunctionalizationChiral auxiliaries, organocatalytic moietiesStereoselective catalysis, chiral recognition
C-H Activation of Phenyl RingsHalogens, alkyls, amines, phosphinesFine-tuning of electronic properties, catalyst ligands
Controlled CondensationDefined oligomers, specific cyclic structuresPrecursors for tailored polymers, macrocyclic hosts
Piers-Rubinsztajn ReactionAlternating copolymers, block copolymersHigh-performance polymers, advanced materials

Advanced Computational Modeling for Rational Design and Property Prediction

The rational design of new materials based on this compound will be significantly advanced through the use of computational modeling. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools to predict the geometric, electronic, and dynamic properties of both the parent molecule and its derivatives.

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of functionalized this compound derivatives. This can guide synthetic efforts by predicting the most promising candidates for specific applications. For instance, the impact of different functional groups on the HOMO-LUMO gap can be calculated to predict changes in electronic and optical properties.

Molecular dynamics simulations can provide insights into the conformational flexibility of the disiloxane (B77578) backbone and the dynamics of the phenyl groups. nih.govresearchgate.net This is crucial for understanding how the molecule behaves in different environments and how it interacts with other molecules. For polymers and hybrid materials derived from this compound, MD simulations can predict macroscopic properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules within the material matrix. nih.govresearchgate.netfigshare.com This predictive capability will accelerate the discovery of new materials with optimized performance characteristics.

Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesRational design of functional molecules with desired electronic and optical properties.
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactions, macroscopic material propertiesUnderstanding of self-assembly processes, prediction of physical properties of polymers and hybrid materials. nih.govresearchgate.netfigshare.com

Development of Next-Generation Hybrid Materials with Tailored Properties

The incorporation of this compound into hybrid organic-inorganic materials is a rapidly emerging field. Its unique combination of an inorganic siloxane core and organic phenyl groups makes it an ideal precursor for creating materials with a synergistic blend of properties.

Future research will focus on the synthesis of highly controlled and well-defined hybrid structures. This can be achieved through sol-gel processes where the disiloxanediol is co-condensed with other silicon or metal alkoxides. By carefully controlling the reaction conditions and the nature of the co-precursors, it will be possible to create materials with tailored porosity, surface area, and thermal stability. These materials could find applications in catalysis, separations, and as low-dielectric constant materials in microelectronics.

Furthermore, the use of this compound as a building block for polysilsesquioxanes (POSS) is an area of growing interest. By reacting the disiloxanediol with trifunctional silanes, it is possible to create cage-like or ladder-like POSS structures with phenyl groups decorating the exterior. These nanostructured materials can be used as reinforcing agents in polymer composites, leading to enhanced mechanical and thermal properties.

Hybrid Material TypeKey FeaturesPotential Applications
Sol-Gel Derived HybridsTunable porosity, high surface area, thermal stabilityCatalysis, separation membranes, low-k dielectrics
Polysilsesquioxane (POSS) NanocompositesEnhanced mechanical strength, improved thermal stabilityHigh-performance polymer composites, coatings

Integration into Complex Supramolecular Assemblies for Advanced Applications

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of complex supramolecular assemblies. The two silanol groups can act as both hydrogen bond donors and acceptors, while the four phenyl groups provide sites for aromatic interactions.

Future research will explore the self-assembly of this molecule into well-defined nanostructures, such as nanotubes, vesicles, and gels. By modifying the phenyl rings with different functional groups, it will be possible to tune the intermolecular interactions and control the morphology of the resulting assemblies. These self-assembled structures could have applications in drug delivery, sensing, and nanotechnology.

Furthermore, the coordination chemistry of this compound with metal ions is a largely unexplored area. The silanol groups can act as ligands, binding to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The resulting materials could exhibit interesting catalytic, magnetic, or optical properties. The rational design of these supramolecular structures, guided by computational modeling, will be a key focus of future investigations. The study of hydrogen-bonded networks in similar molecules like tetraphenols derived from tetraphenylsilane (B94826) provides a foundational understanding for predicting the assembly of this compound.

Supramolecular StructureDriving ForcesPotential Applications
Self-Assembled NanostructuresHydrogen bonding, π-π stackingDrug delivery, sensing, nanoreactors
Coordination Polymers and MOFsMetal-ligand coordinationCatalysis, gas storage, nonlinear optics

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, and what precautions ensure reproducibility?

  • Methodology : Synthesis typically involves Schlenk techniques under inert nitrogen atmospheres to prevent hydrolysis or oxidation. Solvents like THF must be dried over Na/benzophenone and freshly distilled. Key steps include stoichiometric control of silanol precursors and rigorous exclusion of moisture. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .
  • Validation : Characterization by 1H^1H, 13C^13C, and 29Si^29Si NMR (400 MHz, referenced to TMS) confirms structural integrity. Cross-validation with IR spectroscopy (4000–400 cm1^{-1}) identifies siloxane bonds (Si-O-Si) and hydroxyl groups .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

Elemental Analysis : Verify C, H, and Si content using CHNS analyzers (e.g., Leco CHNS 923), with deviations <0.3% indicating purity .

Spectroscopy : 29Si^29Si NMR is particularly diagnostic, with chemical shifts between -30 to -50 ppm confirming disiloxane connectivity .

X-ray Diffraction : Single-crystal X-ray analysis (MoKα radiation, Stoe IPDS 2T diffractometer) resolves bond angles and distances, ensuring structural accuracy .

Q. What key physical properties of this compound are critical for experimental handling?

  • Critical Data :

  • Density : ~1.09 g/cm3^3 (CRC Handbook, derived from analogous siloxanes) .
  • Solubility : Limited in polar solvents (e.g., water) but soluble in THF, toluene, or benzene. Pre-drying solvents over molecular sieves prevents side reactions .
  • Stability : Hygroscopic; storage under nitrogen or argon at -20°C minimizes degradation .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide(III) complexes, and what synthetic challenges arise?

  • Coordination Chemistry : The compound acts as a bidentate ligand via its hydroxyl and siloxane oxygen atoms. Reactivity with anhydrous LnCl3_3 (Ln = Er, Ho, Nd) requires strict stoichiometric control (1:1 or 2:1 ligand-to-metal ratios) in THF at -78°C to prevent oligomerization .
  • Challenges : Competing side reactions (e.g., ligand hydrolysis) are mitigated using high-vacuum lines and glovebox techniques. Kinetic trapping via rapid crystallization isolates target complexes .

Q. What methodologies resolve contradictory spectroscopic data in structural studies of disiloxanediol derivatives?

  • Multi-Technique Approach :

NMR Titration : Monitor 1H^1H or 29Si^29Si shifts during incremental addition of Lewis acids (e.g., B(C6 _6F5 _5)3_3) to probe binding modes .

DFT Modeling : Compare computed IR/NMR spectra (e.g., Gaussian 09) with experimental data to validate proposed conformers or tautomers .

Single-Crystal Analysis : Resolve ambiguities in solution-state data (e.g., dynamic disorder) via X-ray crystallography .

Q. How does the steric bulk of phenyl groups influence the reactivity of this compound in supramolecular assemblies?

  • Steric Effects : The phenyl substituents hinder nucleophilic attack at silicon centers, favoring coordination over condensation. This property is exploited in synthesizing macrocyclic siloxanes.
  • Experimental Design : Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for Si-O bond cleavage. Contrast with less hindered analogs (e.g., tetramethyl derivatives) highlights steric contributions .

Q. What strategies optimize the stability of disiloxanediol-based materials under harsh conditions (e.g., high humidity or temperature)?

  • Stabilization Methods :

Encapsulation : Embedding in hydrophobic matrices (e.g., PDMS) reduces hydrolytic degradation.

Additives : Incorporation of radical scavengers (e.g., BHT) mitigates thermal oxidation.

Accelerated Aging Tests : Expose samples to 85°C/85% RH for 500+ hours, monitoring integrity via TGA and FTIR .

Methodological Resources

  • Synthetic Protocols : Detailed in [9], including glovebox/Schlenk setups.
  • Analytical Standards : CRC Handbook [10] provides reference data for cross-checking results.
  • Crystallography : Data collection/refinement protocols in [12] ensure structural accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.